molecular formula C22H15BrFN3O B3608583 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3608583
M. Wt: 436.3 g/mol
InChI Key: AFSCTTNFAYQRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can be achieved through a series of chemical reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline and pyridine rings provides a distinct structure that may offer unique properties compared to other quinoline derivatives .

Properties

IUPAC Name

6-bromo-N-[(2-fluorophenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O/c23-15-8-9-19-16(11-15)17(12-21(27-19)20-7-3-4-10-25-20)22(28)26-13-14-5-1-2-6-18(14)24/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSCTTNFAYQRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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